4-Ipomeanol

Description

Properties

IUPAC Name |

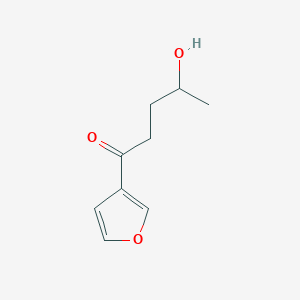

1-(furan-3-yl)-4-hydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQLMILDVERHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | 4-Ipomeanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Ipomeanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866492 | |

| Record name | Ipomeanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL) | |

| Record name | IPOMEANOL | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349438%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | Ipomeanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32954-58-8, 36878-93-0, 55659-41-1 | |

| Record name | Ipomeanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32954-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipomeanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ipomeanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036878930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 1-(3-furanyl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ipomeanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IPOMEANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URT1FLO407 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPOMEANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ipomeanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mechanism of Action of 4-Ipomeanol in Inducing Lung Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ipomeanol (4-IPO) is a naturally occurring furanoterpenoid toxin produced by sweet potatoes infected with the fungus Fusarium solani. It serves as a classic example of a pneumotoxin that requires metabolic activation to exert its toxic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying 4-Ipomeanol-induced lung toxicity, detailing the metabolic pathways, cellular targets, and subsequent pathological consequences. The document includes a compilation of quantitative toxicological data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows to support researchers and professionals in the fields of toxicology and drug development.

Core Mechanism of Lung Toxicity

The toxicity of 4-Ipomeanol is not inherent to the parent molecule but arises from its bioactivation into a highly reactive electrophilic intermediate. This process is organ- and cell-specific, which explains the characteristic lung-selective toxicity observed in many animal species.

Metabolic Activation by Cytochrome P450 Monooxygenases

The central event in 4-Ipomeanol-induced pneumotoxicity is its metabolic activation by cytochrome P450 (P450) enzymes.[1][2][3] The furan ring of the 4-Ipomeanol molecule is oxidized, leading to the formation of an unstable, reactive intermediate.[1]

-

Formation of a Reactive Intermediate: The P450-mediated oxidation of the furan moiety is believed to form a transient epoxide, which then rearranges to a highly reactive γ-keto-α,β-unsaturated aldehyde, also referred to as an enedial intermediate.[1][4][5] This electrophilic metabolite is the ultimate toxicant responsible for cellular damage.

-

Key P450 Isoforms: The specific P450 isoforms responsible for this bioactivation vary between species, which is a critical determinant of organ-specific toxicity.

-

In Rodents and Rabbits: Cytochrome P450 4B1 (CYP4B1) is the primary enzyme responsible for the metabolic activation of 4-Ipomeanol in the lungs of these species.[5][6][7] CYP4B1 is highly expressed in the non-ciliated bronchiolar epithelial cells (Clara cells), leading to the selective toxicity in this cell type.[4][8]

-

In Humans: Humans express a form of CYP4B1 that is catalytically inactive towards 4-Ipomeanol.[6][9] Instead, bioactivation in humans occurs predominantly in the liver, mediated by CYP1A2 and CYP3A4.[10] This explains why 4-Ipomeanol is primarily a hepatotoxin in humans, rather than a pneumotoxin.[4][10]

-

Covalent Binding to Cellular Macromolecules

The reactive enedial intermediate is a potent electrophile that readily reacts with cellular nucleophiles. This leads to the formation of covalent adducts with essential cellular macromolecules, including proteins and DNA.[4]

-

Protein Adducts: The covalent binding of the reactive metabolite to cellular proteins is considered the primary initiating event of toxicity. This indiscriminate alkylation can inactivate enzymes, disrupt structural proteins, and interfere with critical cellular functions, ultimately leading to cell death.[4]

-

DNA Adducts: While protein binding is the predominant consequence, the formation of DNA adducts has also been reported, suggesting a potential for genotoxicity.

Cellular Targeting and Pathology

The site-specific metabolic activation of 4-Ipomeanol results in a characteristic pattern of cellular and tissue damage within the lung.

-

Clara Cell Necrosis: Due to the high concentration and activity of CYP4B1, the non-ciliated bronchiolar epithelial cells (Clara cells) are the primary targets of 4-Ipomeanol toxicity in susceptible species.[8] The covalent binding of the reactive metabolite leads to extensive necrosis of these cells.[11][12]

-

Secondary Effects: The initial destruction of the bronchiolar epithelium leads to a cascade of secondary pathological events, including:

-

Pulmonary Edema: Damage to the bronchiolar-alveolar barrier results in fluid accumulation in the interstitial and alveolar spaces.[11][12]

-

Inflammation: The release of cellular contents from necrotic cells triggers an inflammatory response, characterized by the influx of immune cells.[11]

-

Hemorrhage: Severe damage to the lung parenchyma can lead to bleeding into the airways.[4]

-

Detoxification Pathways

The primary detoxification mechanism for the reactive metabolite of 4-Ipomeanol involves conjugation with glutathione (GSH), a major intracellular antioxidant.[1][13]

-

Glutathione Conjugation: The nucleophilic thiol group of GSH can react with the electrophilic enedial intermediate, forming a stable, non-toxic conjugate that can be eliminated from the body.[13][14]

-

Depletion of Glutathione: High doses of 4-Ipomeanol can overwhelm the GSH detoxification capacity, leading to a significant depletion of intracellular GSH stores.[13][15] This depletion of GSH enhances the covalent binding of the reactive metabolite to cellular macromolecules and exacerbates lung injury.[13]

Quantitative Toxicological Data

The toxicity of 4-Ipomeanol exhibits significant inter-species variation, which is largely attributable to differences in P450-mediated bioactivation. The following tables summarize key quantitative data from various studies.

| Species | Sex | Route of Administration | LD50 (mg/kg) | Cumulative LD50 (mg/kg/day for 7 days) | Reference |

| Mouse (CD2F1) | Male | Intravenous (single dose) | 35 | 30 | [11] |

| Mouse (CD2F1) | Female | Intravenous (single dose) | 26 | 21 | [11] |

| Rat (Fischer 344) | - | Intravenous (single dose) | ≥ 15 (lethal dose) | - | [11] |

| Dog (Beagle) | - | Intravenous (single dose) | > 12 (lethal dose) | - | [11] |

| Cattle | - | Intraruminal | 7.5 - 9 (max non-lethal dose) | - | [16] |

| Species | Tissue | Metabolic Reaction | Rate (pmol/mg protein/min) | Reference |

| Cow | Lung | Bioactivation (NAC/NAL adduct formation) | ~1500 | [17] |

| Rat | Lung | Bioactivation (NAC/NAL adduct formation) | ~1200 | [17] |

| Mouse | Lung | Bioactivation (NAC/NAL adduct formation) | ~1000 | [17] |

| Rabbit | Lung | Bioactivation (NAC/NAL adduct formation) | ~1800 | [17] |

| Dog | Lung | Bioactivation (NAC/NAL adduct formation) | <100 | [17] |

| Human | Lung | Bioactivation (NAC/NAL adduct formation) | <100 | [17] |

| Mouse | Liver | Glucuronidation | ~1200 | [17] |

| Rat | Liver | Glucuronidation | ~1000 | [17] |

| Rabbit | Liver | Glucuronidation | ~800 | [17] |

| Human | Liver | Glucuronidation | ~200 | [17] |

| Enzyme/System | Inhibitor | IC50 | Reference |

| Purified Rabbit CYP4B1 | HET0016 | 37 nM | [5] |

| Bovine Lung Microsomes | HET0016 | 23 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of 4-Ipomeanol-induced lung toxicity.

In Vitro Metabolism and Covalent Binding Assay Using Lung Microsomes

This protocol is designed to assess the P450-mediated bioactivation of 4-Ipomeanol by measuring the formation of its reactive metabolite through covalent binding to microsomal proteins or trapping with nucleophiles.

Materials:

-

Lung microsomes (from target species, e.g., rat, rabbit)

-

4-Ipomeanol (and radiolabeled [¹⁴C]4-Ipomeanol for covalent binding)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Scintillation cocktail

-

N-acetylcysteine (NAC) and N-acetyl-lysine (NAL) for adduct trapping

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: Prepare lung microsomes from the desired animal species using differential centrifugation.[5]

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Lung microsomes (0.5-1.0 mg/mL protein)

-

4-Ipomeanol (or [¹⁴C]4-Ipomeanol) at various concentrations (e.g., 10-500 µM)

-

For adduct trapping experiments, include NAC and NAL (e.g., 1 mM each).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.

-

Termination of Reaction:

-

For Covalent Binding: Stop the reaction by adding an equal volume of ice-cold 20% TCA.

-

For Adduct Trapping: Terminate the reaction by adding an equal volume of ice-cold methanol.

-

-

Sample Processing for Covalent Binding:

-

Pellet the precipitated protein by centrifugation.

-

Wash the protein pellet repeatedly with 80% methanol to remove unbound radioactivity.

-

Solubilize the final protein pellet in a suitable solvent (e.g., 1 N NaOH).

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Measure the radioactivity by liquid scintillation counting.

-

Express the results as pmol of 4-Ipomeanol covalently bound per mg of microsomal protein.

-

-

Sample Processing for Adduct Trapping:

-

Centrifuge the methanol-terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the NAC/NAL-4-Ipomeanol adduct using a validated LC-MS/MS method.[17]

-

In Vivo Acute Toxicity Study in Mice

This protocol outlines a typical procedure for assessing the acute toxicity of 4-Ipomeanol in a mouse model.

Materials:

-

Male or female mice (e.g., CD-1 or C57BL/6 strain)

-

4-Ipomeanol

-

Vehicle (e.g., corn oil or saline)

-

Syringes and needles for intraperitoneal (i.p.) or intravenous (i.v.) injection

-

Formalin (10% neutral buffered) for tissue fixation

-

Equipment for euthanasia and necropsy

-

Histopathology processing and analysis equipment

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare solutions of 4-Ipomeanol in the chosen vehicle at the desired concentrations.

-

Animal Grouping and Dosing:

-

Randomly assign animals to different dose groups (including a vehicle control group), with a sufficient number of animals per group (e.g., n=5-10).

-

Administer a single dose of 4-Ipomeanol or vehicle via the chosen route (e.g., i.p. injection). Doses can range from sub-lethal to lethal to establish a dose-response relationship (e.g., 10, 25, 50, 100 mg/kg).[18][19]

-

-

Observation:

-

Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-dosing. Signs to look for include respiratory distress, lethargy, and changes in posture or behavior.

-

Record mortality for each dose group.

-

-

Euthanasia and Necropsy:

-

At a predetermined time point (e.g., 24 or 48 hours after dosing), euthanize the surviving animals using an approved method.

-

Perform a gross necropsy, paying close attention to the lungs and other major organs.

-

-

Histopathology:

-

Collect the lungs and other relevant organs (liver, kidneys).

-

Fix the tissues in 10% neutral buffered formalin.

-

Process the fixed tissues for histopathological examination (embedding in paraffin, sectioning, and staining with hematoxylin and eosin).

-

Examine the lung sections microscopically for evidence of bronchiolar epithelial necrosis, alveolar edema, and inflammation.[12][18]

-

Quantification of Glutathione Depletion

This protocol describes a method to measure the depletion of glutathione in lung tissue following 4-Ipomeanol administration.

Materials:

-

Lung tissue homogenates from control and 4-Ipomeanol-treated animals

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase

-

NADPH

-

Phosphate buffer with EDTA

-

Metaphosphoric acid for protein precipitation

Procedure:

-

Tissue Homogenization:

-

Euthanize animals at various time points after 4-Ipomeanol administration.

-

Excise the lungs, rinse with ice-cold saline, and blot dry.

-

Homogenize the lung tissue in ice-cold phosphate buffer.

-

-

Protein Precipitation:

-

Treat an aliquot of the homogenate with metaphosphoric acid to precipitate proteins.

-

Centrifuge to obtain a clear supernatant containing GSH.

-

-

GSH Assay (Tietze Assay):

-

In a 96-well plate or cuvette, add the supernatant, DTNB solution, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of formation of 2-nitro-5-thiobenzoate (TNB) by monitoring the absorbance at 412 nm over time.

-

-

Quantification:

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Express the results as nmol or µmol of GSH per gram of lung tissue or per mg of protein.

-

Compare the GSH levels in 4-Ipomeanol-treated animals to those in control animals to determine the extent of depletion.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in 4-Ipomeanol-induced lung toxicity and the workflows for the experimental protocols described above.

Signaling Pathway of 4-Ipomeanol-Induced Lung Cell Injury

References

- 1. In vitro studies on the metabolic activation of the pulmonary toxin, 4-ipomeanol, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Ipomeanol: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of oxidative stress and Toll-like receptor 4 signaling as a key pathway of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ipomeanol - Wikipedia [en.wikipedia.org]

- 5. Bioactivation of 4-Ipomeanol by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of CYP4B1 enzymes from apes and humans uncovers evolutionary hot spots for adaptations of the catalytical function | PLOS Genetics [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Amelioration of the Pulmonary Toxic Effects of 4-ipomeanol in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 9. theadl.com [theadl.com]

- 10. Phase II study of 4-ipomeanol, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical toxicology studies of 4-ipomeanol: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pulmonary endothelial and bronchiolar epithelial lesions induced by 4-ipomeanol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective role of endogenous pulmonary glutathione and other sulfhydryl compounds against lung damage by alkylating agents. Investigations with 4-ipomeanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of glutathione conjugates derived from 4-ipomeanol metabolism in bile of rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo studies on the target tissue metabolism, covalent binding, glutathione depletion, and toxicity of 4-ipomeanol in birds, species deficient in pulmonary enzymes for metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 4-ipomeanol, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Species Differences in Microsomal Oxidation and Glucuronidation of 4-Ipomeanol: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Acute effects of 4-ipomeanol on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Isolation of 4-Ipomeanol from Fusarium solani-Infected Sweet Potatoes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation, purification, and analysis of 4-ipomeanol, a naturally occurring furanoterpenoid. Produced by sweet potatoes (Ipomoea batatas) in response to infection by the fungus Fusarium solani, 4-ipomeanol is a significant mycotoxin with notable toxicological properties.[1][2][3][4] It primarily acts as a potent lung toxin in various animal species and exhibits hepatotoxicity in humans.[1][2][5] Understanding the methodologies for its isolation is crucial for toxicological studies, the development of detection methods in food and feed, and for exploring its potential, albeit limited, pharmacological applications.[1][2] This document details the necessary protocols, from fungal culture and inoculation to advanced analytical techniques for quantification and characterization.

Experimental Framework: From Infection to Isolation

The production of 4-ipomeanol is a stress response in sweet potatoes, triggered by mechanical injury or fungal infection.[3][6] The isolation process, therefore, begins with the controlled infection of healthy sweet potato tubers with Fusarium solani. Following an incubation period to allow for fungal colonization and toxin synthesis, the infected tissue is harvested for extraction and purification.

Biological Materials and Preparation

-

Sweet Potatoes (Ipomoea batatas): Healthy, firm sweet potatoes free from prior damage or disease should be selected.[7][8]

-

Fusarium solani Culture: Pure cultures of Fusarium solani are required. The fungus can be maintained on Potato Dextrose Agar (PDA) slants and incubated at approximately 27°C for 7 days to achieve sufficient growth for creating a spore suspension.[9]

Inoculation Protocol

To induce the production of 4-ipomeanol, the sweet potatoes must be deliberately infected with F. solani.

-

Surface Sterilization: The sweet potatoes are first washed thoroughly and then surface-sterilized, typically with a 0.5% sodium hypochlorite solution, followed by rinsing with sterile distilled water.[7]

-

Inoculation: A spore suspension of F. solani is prepared from the PDA cultures.[9] The sweet potatoes are wounded, and a specific volume of the spore suspension is introduced into the wounds.

-

Incubation: The inoculated sweet potatoes are incubated under controlled conditions to facilitate fungal growth and the subsequent production of 4-ipomeanol.

Extraction and Purification Methodologies

The extraction and purification of 4-ipomeanol from the infected plant material is a multi-step process designed to separate the target compound from a complex biological matrix.

Solvent Extraction

The initial step involves the extraction of furanoterpenoids from the homogenized, infected sweet potato tissue.

-

Homogenization: The infected portions of the sweet potatoes are excised and blended into a fine pulp.

-

Solvent Maceration: The pulp is then subjected to solvent extraction, commonly using methanol or ether, to draw out the secondary metabolites, including 4-ipomeanol.[7][8][10]

-

Concentration: The resulting extract is filtered and then concentrated under reduced pressure, often using a rotary evaporator, to yield a crude oily residue.[7]

Chromatographic Purification

Further purification of the crude extract is necessary to isolate 4-ipomeanol from other co-extracted compounds.

-

Column Chromatography: The crude extract is first fractionated using silica gel column chromatography to separate compounds based on polarity.[10]

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure 4-ipomeanol, preparative HPLC is the method of choice.[10] This technique allows for fine separation, yielding a purified product suitable for analytical and toxicological studies.

Analytical Characterization and Quantification

Accurate identification and quantification are critical for any study involving 4-ipomeanol. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., Diode Array Detector) is a standard method for the quantification of 4-ipomeanol.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the quantification and structural confirmation of 4-ipomeanol, providing both retention time data and a mass fragmentation pattern.[13][14]

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the definitive structural elucidation of the isolated compound.[13]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation and analysis of 4-ipomeanol.

Table 1: Illustrative Yields from a 500g Sample of Infected Sweet Potato

| Purification Step | Total Weight/Volume | 4-Ipomeanol Concentration (mg/g or mg/mL) | Total 4-Ipomeanol (mg) | Purity (%) |

| Crude Methanol Extract | 25 g | 1.5 | 37.5 | ~1-2% |

| Silica Gel Fraction | 2 g | 15 | 30.0 | ~15-20% |

| Preparative HPLC Eluate | 5 mL | 5.5 | 27.5 | >98% |

Table 2: Typical Analytical Parameters for 4-Ipomeanol

| Analytical Method | Parameter | Typical Value |

| HPLC | Retention Time | Dependent on column and mobile phase |

| UV λmax | ~254 nm | |

| GC-MS | Retention Time | Dependent on column and temperature program |

| Key Mass Fragments (m/z) | 168 (M+), 95, 81 |

Detailed Experimental Protocols

Protocol 1: Fungal Culture and Sweet Potato Inoculation

-

Prepare PDA Medium: Prepare Potato Dextrose Agar according to the manufacturer's instructions and autoclave.

-

Culture F. solani: Aseptically pour the PDA into petri dishes or slants. Inoculate with a pure culture of F. solani. Incubate at 27°C for 7 days.[9]

-

Prepare Spore Suspension: Flood the surface of a mature culture with sterile saline (0.9% NaCl) and gently scrape to dislodge the spores. Filter the suspension through sterile cheesecloth.[9] Adjust the spore concentration as needed.

-

Inoculate Sweet Potatoes: Wash and surface sterilize whole sweet potatoes. Create uniform wounds (e.g., with a sterile cork borer) and pipette a known volume of the F. solani spore suspension into each wound.

-

Incubate: Place the inoculated sweet potatoes in a humid chamber at room temperature for 7-10 days to allow for fungal growth and toxin production.

Protocol 2: Extraction and Purification of 4-Ipomeanol

-

Harvest and Homogenize: Cut out the darkened, infected tissue from the sweet potatoes and weigh it. Homogenize the tissue in a blender with methanol (e.g., 2:1 v/w methanol to tissue).

-

Extract: Stir the slurry for several hours at room temperature.

-

Filter and Concentrate: Filter the mixture through Whatman No. 4 filter paper.[7] Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude, oily extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto a silica gel column. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Collect fractions and analyze for the presence of 4-ipomeanol using Thin Layer Chromatography (TLC) or HPLC.

-

Preparative HPLC: Pool the 4-ipomeanol-rich fractions, concentrate, and dissolve in the mobile phase for preparative HPLC. Use a suitable reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., methanol-water gradient) to achieve final purification.

Protocol 3: Quantitative Analysis by HPLC

-

Prepare Standards: Prepare a stock solution of pure 4-ipomeanol in methanol. Create a series of calibration standards by serial dilution.

-

Prepare Sample: Accurately weigh a portion of the extract or purified fraction and dissolve it in a known volume of methanol. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detector: DAD or UV detector at 254 nm.

-

-

Analysis: Inject the standards and samples. Construct a calibration curve from the standards and determine the concentration of 4-ipomeanol in the sample.

Visualizations

The following diagrams illustrate key processes and pathways related to the isolation and production of 4-ipomeanol.

Figure 1: Experimental workflow for the isolation of 4-ipomeanol.

References

- 1. 4-Ipomeanol - Wikipedia [en.wikipedia.org]

- 2. Phase II study of 4-ipomeanol, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amelioration of the Pulmonary Toxic Effects of 4-ipomeanol in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 4. 4-Ipomeanol Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - Merck Veterinary Manual [merckvetmanual.com]

- 5. Species Differences in Microsomal Oxidation and Glucuronidation of 4-Ipomeanol: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. static.igem.org [static.igem.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. mdpi.com [mdpi.com]

- 12. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Confirmation by chemical synthesis of the structure of 4-ipomeanol, a lung-toxic metabolite of the sweet potato, Ipomoea batatas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Biosynthesis of 4-Ipomeanol in Ipomoea batatas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ipomeanol is a furanoterpenoid phytoalexin produced in sweet potato (Ipomoea batatas) primarily in response to biotic and abiotic stress, notably fungal infection by pathogens such as Fusarium solani. As a C15 sesquiterpenoid, its biosynthesis originates from the mevalonate (MVA) pathway. This technical guide provides a comprehensive overview of the current understanding of the 4-ipomeanol biosynthetic pathway, including key enzymatic steps, known intermediates, and regulatory aspects. It also compiles available quantitative data and outlines relevant experimental protocols for the study of this pathway. The guide is intended to serve as a resource for researchers investigating plant secondary metabolism, natural product biosynthesis, and the development of novel therapeutic agents.

The Biosynthetic Pathway of 4-Ipomeanol

The formation of 4-ipomeanol is a multi-step enzymatic process that begins with primary metabolism and diverges into the specialized isoprenoid pathway. The pathway can be broadly divided into three main stages: the mevalonate (MVA) pathway, sesquiterpene synthesis, and subsequent oxidative modifications.

The Mevalonate Pathway: Synthesis of the Isoprenoid Building Block

The biosynthesis of 4-ipomeanol commences with the MVA pathway, a fundamental route for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. This pathway utilizes acetyl-CoA as its primary precursor. The key steps are as follows:

-

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase.

-

Synthesis of HMG-CoA: HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Reduction to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase. This is a key regulatory step in the MVA pathway.

-

Phosphorylation and Decarboxylation to IPP: A series of phosphorylation and decarboxylation reactions, catalyzed by mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase, convert mevalonate into IPP.

Upon infection or stress, there is a notable increase in the activity of enzymes within this pathway in sweet potato tissues, such as pyrophosphomevalonate decarboxylase, indicating a transcriptional upregulation to supply precursors for phytoalexin synthesis.

Sesquiterpene Synthesis: Formation of the Carbon Skeleton

The C15 backbone of 4-ipomeanol is formed from the condensation of two molecules of IPP and one molecule of DMAPP to generate farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase. FPP then serves as the substrate for a yet-to-be-fully-characterized sesquiterpene synthase in Ipomoea batatas. This enzyme likely catalyzes the cyclization of FPP to form a specific sesquiterpene hydrocarbon, which is the precursor to the furanoterpenoid structure. While the exact initial cyclized product leading to 4-ipomeanol is not definitively identified, it is hypothesized to be a germacrene or a related sesquiterpene.

Oxidative Modifications: Formation of the Furan Ring and Hydroxylation

The final steps in the biosynthesis of 4-ipomeanol involve a series of oxidative modifications of the sesquiterpene backbone, which are likely catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are responsible for the formation of the characteristic furan ring and the introduction of the hydroxyl group at the C4 position. The biosynthesis of 4-ipomeanol is closely related to that of other furanoterpenoids in sweet potato, such as ipomeamarone and dehydroipomeamarone, and they may share common intermediates and enzymatic machinery. Dehydroipomeamarone has been suggested as a precursor to ipomeamarone, and similar enzymatic steps are likely involved in the formation of the 4-ipomeanol structure.

Quantitative Data

The production of 4-ipomeanol and related furanoterpenoids is significantly induced by various stressors. The following table summarizes available quantitative data.

| Compound | Inducer/Condition | Tissue | Concentration | Reference |

| 4-Ipomeanol | Chitin | Callus Culture | 6.61 mg/g | [1] |

| Furanoterpenoids (total) | Rhizopus stolonifer infection | Storage Root | 50.6 - 2,330 mg/kg | [2] |

| Ipomeamarone | Rhizopus stolonifer infection | Storage Root | up to 2,126.7 mg/kg | [2] |

| Dehydroipomeamarone | Rhizopus stolonifer infection | Storage Root | up to 2,230.4 mg/kg | [2] |

| Ipomeamarone | Ceratocystis fimbriata / Fusarium solani | Storage Root | 1,100 - 9,300 mg/kg | [2] |

Experimental Protocols

The study of the 4-ipomeanol biosynthesis pathway involves a combination of metabolite analysis and enzyme assays. Below are outlines of general methodologies.

Extraction and Quantification of 4-Ipomeanol

-

Sample Preparation: Infected and healthy sweet potato tissues are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with an organic solvent, typically methanol or a mixture of chloroform and methanol. The extraction can be performed by maceration, sonication, or Soxhlet extraction.

-

Purification: The crude extract is often subjected to a liquid-liquid partitioning to remove non-polar compounds. Further purification can be achieved using column chromatography on silica gel or Sephadex LH-20.

-

Quantification:

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used for the separation and preliminary identification of 4-ipomeanol. Visualization is often achieved by spraying with Ehrlich's reagent, which gives a characteristic color with furanoterpenoids.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is the preferred method for accurate quantification. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at approximately 220 nm. Quantification is achieved by comparing the peak area with that of an authentic 4-ipomeanol standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and quantification, often after derivatization of the hydroxyl group.

-

Enzyme Assays

-

Enzyme Extraction: Plant tissue is homogenized in a suitable extraction buffer, often containing antioxidants and protease inhibitors to maintain enzyme activity. The homogenate is then centrifuged to separate the soluble fraction (for soluble enzymes like those in the MVA pathway) and the microsomal fraction (for membrane-bound enzymes like CYP450s).

-

Sesquiterpene Synthase Assay:

-

The assay mixture typically contains the enzyme extract, a buffered solution at an optimal pH, divalent cations (usually Mg2+), and the substrate, [3H]-FPP or unlabeled FPP.

-

The reaction is incubated at an optimal temperature and then stopped.

-

The sesquiterpene products are extracted with an organic solvent (e.g., hexane).

-

The products are then analyzed by radio-GC or GC-MS to identify and quantify the specific sesquiterpenes formed.

-

-

Cytochrome P450 Assay:

-

Assays for CYP450s are more complex as they require a source of electrons, typically NADPH, and a cytochrome P450 reductase.

-

The reaction mixture includes the microsomal fraction, a buffer system, NADPH, and the putative sesquiterpene substrate.

-

The reaction is incubated and then quenched.

-

The products are extracted and analyzed by HPLC or GC-MS to identify the hydroxylated or otherwise modified products.

-

Conclusion and Future Directions

The biosynthesis of 4-ipomeanol in Ipomoea batatas is a classic example of a plant defense response involving the induction of the isoprenoid pathway. While the initial steps of the mevalonate pathway are well-established, the specific enzymes involved in the later stages of sesquiterpene cyclization and functional group modifications remain to be fully elucidated in sweet potato. Future research, employing modern transcriptomic and proteomic approaches coupled with functional genomics, will be crucial to identify and characterize the specific sesquiterpene synthase(s) and cytochrome P450s responsible for the complete biosynthesis of 4-ipomeanol. A thorough understanding of this pathway will not only provide insights into plant-pathogen interactions but may also open avenues for the biotechnological production of 4-ipomeanol and related compounds for potential pharmaceutical applications.

References

Pharmacokinetics and Metabolism of 4-Ipomeanol in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ipomeanol (1-(3-furyl)-4-hydroxypentan-one) is a naturally occurring furanoterpenoid produced by sweet potatoes (Ipomoea batatas) infected with the fungus Fusarium solani.[1][2] This compound has garnered significant interest in the scientific community due to its potent and selective toxicity, particularly pneumotoxicity, in various animal species, including rodents. The toxicity of 4-ipomeanol is not inherent to the parent compound but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into a highly reactive alkylating agent.[2][3] This metabolic activation and the subsequent toxic events make 4-ipomeanol a valuable tool for studying mechanisms of chemically induced organ toxicity. Furthermore, its selective toxicity has been explored for potential therapeutic applications, such as in lung cancer treatment.[4][5]

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 4-ipomeanol in rodent models, focusing on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics

The disposition of 4-ipomeanol in rodents is characterized by rapid absorption, distribution, and elimination. The primary route of elimination is through metabolism, followed by urinary excretion of its metabolites.

Absorption and Distribution

Following systemic administration, 4-ipomeanol is distributed to various tissues. Due to its lipophilic nature, it can cross cell membranes.

Metabolism and Excretion

The metabolism of 4-ipomeanol is a critical determinant of its toxicity. The liver and lungs are the primary sites of metabolism. In rodents, the lung is a major target organ for toxicity due to the high expression of the specific cytochrome P450 enzyme, CYP4B1, which efficiently bioactivates 4-ipomeanol.[2]

The primary metabolic pathway involves the oxidation of the furan ring by CYP4B1 to form a reactive epoxide intermediate. This unstable epoxide rearranges to form a highly reactive α,β-unsaturated dialdehyde, the 4-ipomeanol enedial. This enedial is a potent electrophile that can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and necrosis.[2][3]

Detoxification of 4-ipomeanol occurs primarily through glucuronidation of the hydroxyl group, forming ipomeanol 4-glucuronide.[6] This water-soluble conjugate is then readily excreted in the urine. In rats, a significant portion of an administered dose is rapidly eliminated as this glucuronide conjugate.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for 4-ipomeanol in mice and rats.

| Parameter | Species | Dose | Route | Value | Reference |

| Half-life (t½) | Mouse | 20 mg/kg | IV | ~33 minutes | [2] |

| Rat | 6 mg/kg | IV | ~6 minutes | [2] | |

| Urinary Excretion | Rat | Not specified | IP | 47% of dose within 4 hours (as metabolites) | [6] |

| Lethal Dose (LD50) | Mouse (male) | Single dose | IV | 35 mg/kg | [4] |

| Mouse (female) | Single dose | IV | 26 mg/kg | [4] | |

| Rat | Single dose | IV | ≥15 mg/kg (lethal) | [4] |

Metabolism

The biotransformation of 4-ipomeanol is a two-edged sword, leading to both detoxification and toxification.

Metabolic Pathways

The metabolic fate of 4-ipomeanol is primarily dictated by the balance between two competing pathways:

-

Bioactivation (Toxification): Mediated predominantly by CYP4B1 in the lungs of rodents, this pathway converts 4-ipomeanol into a reactive enedial intermediate that causes cellular damage through covalent binding.[2][3]

-

Detoxification: The main detoxification route is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate the hydroxyl group of 4-ipomeanol to form the inactive and excretable ipomeanol 4-glucuronide.[6]

The following diagram illustrates the primary metabolic pathways of 4-ipomeanol.

Caption: Metabolic pathways of 4-Ipomeanol in rodents.

Metabolite Profile and Excretion

The primary metabolite identified in the urine of rats is ipomeanol 4-glucuronide.

| Metabolite | Matrix | Species | Relative Abundance | Reference |

| Ipomeanol 4-glucuronide | Urine | Rat | Major metabolite | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in pharmacokinetic and metabolism studies of 4-ipomeanol in rodent models.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for an in vivo pharmacokinetic study of 4-ipomeanol is depicted below.

Caption: General workflow for a rodent pharmacokinetic study.

1. Animal Models:

-

Species: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Fischer 344) are commonly used.[4][7]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

2. Dose Formulation and Administration:

-

Formulation: 4-Ipomeanol is typically dissolved in a suitable vehicle such as corn oil or a solution of 1% hydroxyethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam in purified water for oral administration. For intravenous administration, a sterile saline solution may be used.[8]

-

Route of Administration: Intravenous (IV) bolus injection via the tail vein or intraperitoneal (IP) injection are common routes for pharmacokinetic studies.[4][6]

-

Dose: Doses can range from non-toxic levels to those approaching the LD50, depending on the study's objective.

Sample Collection

1. Blood Sampling:

-

Time Points: For intravenous administration, blood samples are typically collected at frequent intervals initially (e.g., 2, 5, 15, 30 minutes) and then at longer intervals (e.g., 1, 2, 4, 8, 24 hours).[9]

-

Method: Serial blood samples can be collected from the tail vein, saphenous vein, or retro-orbital sinus. Terminal blood collection is performed via cardiac puncture under anesthesia.[10]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.[8]

2. Urine and Feces Collection:

-

Method: Animals are housed in metabolic cages that separate urine and feces. Samples are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).[11]

-

Processing: Urine volume is recorded, and an aliquot is stored at -80°C. Feces are collected, weighed, and can be homogenized for analysis.

3. Tissue Harvesting:

-

Procedure: At the end of the study, animals are euthanized, and target organs (e.g., lungs, liver, kidneys) are excised, weighed, and either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.[12]

Bioanalytical Methodology

1. Sample Preparation:

-

Plasma/Urine: Protein precipitation with a solvent like acetonitrile or methanol is a common method for extracting 4-ipomeanol and its metabolites.[12]

-

Tissue: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. The homogenate is then subjected to protein precipitation or other extraction techniques.[12]

2. Analytical Instrumentation and Conditions:

-

Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of 4-ipomeanol and its metabolites.[7]

-

Chromatographic Conditions (Example for NAC/NAL adduct):

-

Column: Thermo Hypersil gold 100 × 2.1 mm, 3 µm particle size

-

Mobile Phase A: 10 mM formic acid in water

-

Mobile Phase B: 10 mM formic acid in methanol

-

Flow Rate: 300 µl/minute

-

Gradient: 70% A and 30% B, increasing to 100% B between 2 and 4 minutes, and held at 100% B until 5 minutes.[7]

-

-

Mass Spectrometric Conditions (Example for NAC/NAL adduct):

-

Ionization Mode: Electrospray positive

-

Transition: m/z 452 → 353

-

Cone Voltage: 65 V

-

Collision Energy: 30 V[7]

-

-

Mass Spectrometric Conditions (Example for IPO-glucuronide):

-

Ionization Mode: Electrospray positive

-

Transition: m/z 367 → 191 (sodiated glucuronide to aglycone)

-

Cone Voltage: 35 V

-

Collision Energy: 22 V[10]

-

Conclusion

This technical guide has summarized the current knowledge on the pharmacokinetics and metabolism of 4-ipomeanol in rodent models. The compound's rapid metabolism, driven by CYP4B1 in the lungs of rodents, leads to the formation of a toxic enedial intermediate responsible for its characteristic pneumotoxicity. The primary detoxification pathway is glucuronidation. While some quantitative data on half-life and excretion are available, a comprehensive pharmacokinetic profile, including Cmax, Tmax, and AUC, remains to be fully elucidated in the public domain. The provided experimental protocols offer a foundation for designing and conducting further studies to fill these knowledge gaps and to continue exploring the mechanisms of 4-ipomeanol-induced toxicity and its potential applications.

References

- 1. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 2. 4-Ipomeanol - Wikipedia [en.wikipedia.org]

- 3. In vitro studies on the metabolic activation of the pulmonary toxin, 4-ipomeanol, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical toxicology studies of 4-ipomeanol: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Ipomeanol: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ipomeanol 4-glucuronide, a major urinary metabolite of 4-ipomeanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Species Differences in Microsomal Oxidation and Glucuronidation of 4-Ipomeanol: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3.3. Samples Preparation [bio-protocol.org]

The Differential Fate of a Furanoterpenoid: A Technical Guide to the Toxicokinetics of 4-Ipomeanol Across Animal Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of 4-ipomeanol (4-IPO), a naturally occurring pulmonary and hepatic toxin. Understanding its absorption, distribution, metabolism, and excretion (ADME) across different animal species is critical for toxicological risk assessment and its potential development as a targeted anticancer agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core metabolic pathways and experimental workflows.

Executive Summary

4-Ipomeanol, a furanoterpenoid produced by sweet potatoes infected with the fungus Fusarium solani, exhibits significant species-specific toxicity.[1][2][3] This variation is primarily dictated by the differential expression and activity of cytochrome P450 (CYP) enzymes in the lung and liver, which bioactivate 4-IPO into a reactive alkylating metabolite.[1][4][5] In most rodent species and cattle, the lung is the primary target organ for toxicity, leading to interstitial pneumonia.[6][7][8][9] Conversely, in humans, the liver is the main site of toxicity due to the specific CYP isoforms present.[1][10] This guide will delve into the toxicokinetic parameters that underpin these critical species differences.

Quantitative Toxicokinetic and Toxicity Data

The following tables summarize the key quantitative data for 4-ipomeanol across various animal species, facilitating a comparative analysis of its disposition and toxicity.

Table 1: Acute Toxicity (LD50) of 4-Ipomeanol

| Species | Strain/Sex | Route of Administration | LD50 (mg/kg) | Cumulative Toxicity Noted |

| Mouse | CD2F1, Male | Intravenous | 35[11] | Minimal after 7 doses (LD50: 30 mg/kg/day)[11] |

| Mouse | CD2F1, Female | Intravenous | 26[11] | Minimal after 7 doses (LD50: 21 mg/kg/day)[11] |

| Rat | Fischer 344 | Intravenous | ≥ 15[11] | Little cumulative toxicity after 7 daily doses[11] |

| Dog | Beagle | Intravenous | > 12[11] | Cumulatively toxic after 7 daily doses[11] |

| Cattle | - | Intraruminal | Max nonlethal dose: 7.5-9[8] | Not specified |

Table 2: Pharmacokinetic Parameters of 4-Ipomeanol

| Species | Dose (mg/kg) | Route of Administration | Half-life (t½) | Primary Excretion Pathway |

| Mouse | 20 | Intravenous | ~33 minutes[1] | Urine (primarily as 4-IPO glucuronide)[1] |

| Rat | 6 | Intravenous | ~6 minutes[1] | Urine (primarily as 4-IPO glucuronide)[1] |

| Dog | 6 | Intravenous | ~10 minutes[1] | Not specified |

Metabolic Pathways and Bioactivation

The toxicity of 4-ipomeanol is dependent on its metabolic activation by cytochrome P450 enzymes to a reactive enedial intermediate, which can covalently bind to cellular macromolecules, leading to cytotoxicity.[1][4][12] Detoxification occurs primarily through glucuronidation of the parent compound.[1][6] The balance between these activation and detoxification pathways in different organs determines the site of toxicity.

Metabolic Activation Pathway

The following diagram illustrates the P450-mediated bioactivation of 4-ipomeanol.

Detoxification Pathway

The primary detoxification route for 4-ipomeanol is glucuronidation, as depicted below.

Species Differences in Metabolism

-

Rodents and Cattle: High levels of CYP4B1 in the lung, particularly in bronchiolar Clara cells, lead to site-specific bioactivation and pulmonary toxicity.[1][3][9][12]

-

Humans: CYP4B1 is not significantly active in metabolizing 4-ipomeanol. Instead, hepatic CYP1A2 and CYP3A4 are the primary enzymes responsible for its bioactivation, resulting in hepatotoxicity.[1][10][13]

-

Rabbits: Rabbit CYP4B1 is exceptionally active in metabolizing 4-ipomeanol, showing a 180-fold increase in producing DNA-binding metabolites compared to control.[13]

Experimental Protocols

The study of 4-ipomeanol toxicokinetics has employed a range of in vivo and in vitro methodologies.

In Vitro Metabolism and Covalent Binding Assays

These assays are crucial for identifying the enzymes responsible for bioactivation and for quantifying the formation of reactive metabolites.

Objective: To determine the rate of 4-ipomeanol metabolism and covalent binding to macromolecules in tissue microsomes.

Typical Protocol:

-

Microsome Preparation: Liver and lung tissues from various species are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.[14]

-

Incubation: Microsomes are incubated with radiolabeled [14C]4-ipomeanol, an NADPH-generating system (to support CYP activity), and in some cases, nucleophilic trapping agents like N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL).[14]

-

Reaction Termination and Analysis: The reaction is stopped, and the proteins are precipitated. The amount of covalently bound radiolabel is quantified by liquid scintillation counting to determine the extent of bioactivation.[15] Alternatively, the formation of stable NAC/NAL adducts can be measured by LC-MS.[14]

-

Enzyme Inhibition/Induction: To identify specific CYP isoforms, incubations are performed in the presence of known chemical inhibitors (e.g., HET0016 for CYP4B) or using microsomes from animals pre-treated with CYP inducers (e.g., phenobarbital, 3-methylcholanthrene).[5][14]

The following diagram outlines a general workflow for an in vitro covalent binding study.

In Vivo Pharmacokinetic and Toxicity Studies

In vivo studies are essential for understanding the complete ADME profile and target organ toxicity of 4-ipomeanol.

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) and identify target organs of toxicity in live animals.

Typical Protocol:

-

Animal Models: Common species include mice, rats, dogs, and cattle.[8][11]

-

Dosing: 4-ipomeanol is administered via a relevant route, often intravenously to bypass absorption variables and directly assess distribution and elimination.[1][11] A range of doses are used to establish dose-response relationships and determine the LD50.[11]

-

Sample Collection: Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile. Urine and feces may also be collected to identify metabolites and determine excretion routes.

-

Bioanalysis: Plasma and other biological samples are analyzed using methods like HPLC or LC-MS to quantify the concentration of 4-ipomeanol and its metabolites.

-

Toxicological Assessment: Animals are monitored for clinical signs of toxicity.[11] At the end of the study, tissues are collected for histopathological examination to identify target organ damage, such as necrosis of bronchiolar epithelial cells or hepatic necrosis.[1][11]

Conclusion

The toxicokinetics of 4-ipomeanol are characterized by profound species differences, primarily driven by the tissue-specific expression of metabolic enzymes. In rodents and cattle, rapid pulmonary metabolism by CYP4B1 leads to lung-specific toxicity. In contrast, human toxicity is predicted to be hepatic, mediated by CYP1A2 and CYP3A4. These differences highlight the critical importance of selecting appropriate animal models in preclinical studies and underscore the challenges in extrapolating animal toxicity data to humans. A thorough understanding of these species-specific toxicokinetic profiles is paramount for both assessing the risks posed by this natural toxin and for exploring its potential therapeutic applications.

References

- 1. 4-Ipomeanol - Wikipedia [en.wikipedia.org]

- 2. 4-Ipomeanol Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - Merck Veterinary Manual [merckvetmanual.com]

- 3. Amelioration of the Pulmonary Toxic Effects of 4-ipomeanol in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 4. In vivo studies on the relationship between target organ alkylation and the pulmonary toxicity of a chemically reactive metabolite of 4-ipomeanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro studies on the metabolic activation of the pulmonary toxin, 4-ipomeanol, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species Differences in Microsomal Oxidation and Glucuronidation of 4-Ipomeanol: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Ipomeanol: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 4-ipomeanol, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amelioration of the Pulmonary Toxic Effects of 4-ipomeanol in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 10. Mechanism-based inactivation of cytochrome P450 3A4 by 4-ipomeanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical toxicology studies of 4-ipomeanol: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mikiashwt.com [mikiashwt.com]

- 13. Metabolic activation of 4-ipomeanol by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactivation of 4-Ipomeanol by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic activation of 4-ipomeanol in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Cytochrome P450 in the Bioactivation of 4-Ipomeanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ipomeanol (4-IPO), a furanoterpenoid toxin produced in sweet potatoes infected with the fungus Fusarium solani, is a classic example of a pro-toxin that requires metabolic activation to exert its cytotoxic effects.[1] This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to organ-specific toxicity that varies significantly across species. This technical guide provides an in-depth examination of the role of cytochrome P450 in the bioactivation of 4-ipomeanol, detailing the enzymatic pathways, reactive intermediates, and methodologies used to study these processes. It is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, drug metabolism, and pharmacology.

Introduction to 4-Ipomeanol and its Toxicity

4-Ipomeanol is a well-characterized pulmonary toxin in several animal species, including cattle and rodents.[2][3] However, in humans, it primarily exhibits hepatotoxicity.[1][4] This species-specific target organ toxicity is a direct consequence of the differential expression and activity of CYP enzymes in various tissues. The toxicity of 4-IPO stems from its bioactivation to a highly reactive electrophilic intermediate that covalently binds to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and necrosis.[1][5]

The Cytochrome P450 Bioactivation Pathway

The metabolic activation of 4-ipomeanol is initiated by the oxidation of its furan ring, a reaction catalyzed by specific cytochrome P450 enzymes.[1] This process is dependent on NADPH and molecular oxygen.[6]

Mechanism of Bioactivation:

-

Furan Ring Oxidation: The initial and rate-limiting step is the CYP-mediated oxidation of the furan moiety of 4-ipomeanol.[1][6]

-

Formation of an Unstable Epoxide: This oxidation leads to the formation of a highly unstable and reactive epoxide intermediate.[1]

-

Generation of a Reactive Enedial: The epoxide rapidly rearranges to form a reactive γ-keto-enal, specifically a 4-ipo-enedial.[1][7] This enedial is a potent electrophile.

-

Covalent Binding: The enedial intermediate readily reacts with cellular nucleophiles, primarily the sulfhydryl groups of cysteine residues and the amino groups of lysine residues in proteins, as well as with DNA.[1][5] This covalent adduction is the molecular event that initiates cellular toxicity.[5]

The detoxification of 4-ipomeanol can occur through Phase II metabolism, where it undergoes glucuronidation at its hydroxyl group by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble and excretable 4-IPO glucuronide.[1][8] Additionally, the reactive enedial intermediate can be detoxified by conjugation with glutathione (GSH).[6][9]

Species-Specific Cytochrome P450 Isoforms

The specific CYP isoforms responsible for 4-ipomeanol bioactivation differ between species, which explains the observed differences in target organ toxicity.

-

Rodents and Rabbits: In these species, CYP4B1 is the primary enzyme responsible for the bioactivation of 4-ipomeanol.[1][7] CYP4B1 is highly expressed in the lungs, particularly in the non-ciliated bronchiolar epithelial cells (Clara cells), which are the primary target of 4-IPO toxicity in these animals.[1][3][10] The affinity of pulmonary CYP4B1 for 4-ipomeanol is significantly higher than that of hepatic CYPs in rodents.[6]

-

Humans: In contrast to rodents, human CYP4B1 is not catalytically active towards 4-ipomeanol.[1][11][12] Instead, the bioactivation in humans is predominantly carried out in the liver by CYP1A2 and CYP3A4 .[1][5][13] This accounts for the observed hepatotoxicity in humans during clinical trials where 4-ipomeanol was investigated as a potential anticancer agent.[1][4] Other human CYPs, including CYP2C19 and CYP2D6, have also been shown to bioactivate 4-ipomeanol in vitro.[14]

Quantitative Data on 4-Ipomeanol Bioactivation and Toxicity

The following tables summarize key quantitative data from various studies on 4-ipomeanol.

Table 1: In Vitro Enzyme Kinetics of 4-Ipomeanol Bioactivation

| Enzyme | Species | System | Km (µM) | kinact (min-1) | KI (µM) | Reference |

| CYP-dependent monooxygenase | Rat | Lung Microsomes | ~10-fold lower than liver | - | - | [6] |

| CYP-dependent monooxygenase | Rat | Liver Microsomes | - | - | - | [6] |

| CYP3A4 | Human | Recombinant | - | 0.15 | 20 | [5][15] |

Km: Michaelis constant, representing the substrate concentration at half-maximal reaction velocity. kinact: maximal rate of inactivation. KI: concentration of inactivator that gives half-maximal inactivation.

Table 2: In Vivo Toxicity of 4-Ipomeanol

| Species | Sex | Route of Administration | LD50 (mg/kg) | Target Organ(s) | Reference |

| Mouse | Male | Intravenous | 35 | Lung, Kidney | [1][16] |

| Mouse | Female | Intravenous | 21-26 | Lung | [1][16] |

| Rat | - | Intravenous | 15 | Lung | [1][16] |

| Dog | - | Intravenous | >12 | Lung, Kidney | [16] |

| Cattle | - | Intraruminal | 7.5 - 9 (max nonlethal) | Lung | [17] |

LD50: The dose of a substance that is lethal to 50% of a tested population.

Table 3: Comparative Bioactivation Rates in Different Tissues and Species

| Species | Tissue | Bioactivation Rate (nmol adduct/nmol P450/30 min) | Reference |

| Rabbit | Lung (Native CYP4B1) | 600-700 | [14][18] |

| Rabbit | Lung (Recombinant CYP4B1) | 600-700 | [14][18] |

| Human | Recombinant CYP1A2 | >100 | [14] |

| Human | Recombinant CYP2C19 | >100 | [14] |

| Human | Recombinant CYP2D6 | >100 | [14] |

| Human | Recombinant CYP3A4 | >100 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of 4-ipomeanol bioactivation. Below are outlines of key experimental protocols.

In Vitro Bioactivation Assay using Microsomes

This protocol is used to assess the capacity of liver or lung microsomes to bioactivate 4-ipomeanol, often by measuring the formation of reactive metabolites that covalently bind to microsomal proteins or are trapped by nucleophiles.

Materials:

-

Liver or lung microsomes from the species of interest.

-

4-Ipomeanol (radiolabeled, e.g., [14C]4-IPO, or unlabeled).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Nucleophilic trapping agents (optional, e.g., N-acetylcysteine (NAC) and N-acetyl lysine (NAL)).[7]

-

Trichloroacetic acid (TCA) or organic solvents for protein precipitation.

-

Scintillation fluid and counter (for radiolabeled studies).

-

LC-MS/MS system (for unlabeled studies with trapping agents).

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine microsomes (e.g., 0.5-1.0 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the temperature to equilibrate.

-

Initiation of Reaction: Add 4-ipomeanol to the incubation mixture to initiate the reaction. If using trapping agents, they should be included in the initial mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction:

-

For Covalent Binding: Stop the reaction by adding an equal volume of cold TCA to precipitate the proteins.

-

For Trapped Adducts: Terminate the reaction by adding a quenching solvent like acetonitrile.

-

-

Sample Processing:

-

For Covalent Binding: Pellet the precipitated protein by centrifugation. Wash the pellet multiple times with solvents (e.g., methanol, acetone) to remove unbound 4-ipomeanol. Resuspend the final pellet and quantify the radioactivity using a scintillation counter.

-

For Trapped Adducts: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for the NAC/NAL-IPO adduct using LC-MS/MS.[7][8]

-

-

Data Analysis: Express covalent binding as pmol of 4-IPO bound per mg of microsomal protein. For trapped adducts, quantify the amount of adduct formed.

Recombinant CYP Enzyme Assays

This protocol allows for the identification of specific CYP isoforms involved in 4-ipomeanol bioactivation.

Materials:

-

Commercially available recombinant human or animal CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).[19]

-

NADPH-cytochrome P450 reductase.

-

Cytochrome b5 (optional, can enhance the activity of some CYPs).[20]

-

Liposomes (for reconstitution of purified enzymes).

-

Other reagents as listed in the microsomal assay.

Procedure:

-

Reconstitution (if using purified enzymes): Reconstitute the purified CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in liposomes according to established protocols.

-

Incubation: The incubation procedure is similar to the microsomal assay, but with the specific recombinant CYP enzyme system instead of microsomes.

-

Analysis: The analysis of covalent binding or trapped adducts is performed as described for the microsomal assay.

-

Reaction Phenotyping: By comparing the activity of different CYP isoforms, the primary enzymes responsible for 4-ipomeanol bioactivation can be identified.[19]

Visualizations

Signaling Pathway of 4-Ipomeanol Bioactivation and Detoxification

Caption: Bioactivation and detoxification pathways of 4-Ipomeanol.

Experimental Workflow for In Vitro Bioactivation Assay

Caption: Workflow for in vitro assessment of 4-Ipomeanol bioactivation.

Conclusion

The bioactivation of 4-ipomeanol by cytochrome P450 enzymes is a well-established mechanism of its toxicity. The species- and organ-specificity of this toxicity is a clear illustration of the critical role that drug-metabolizing enzymes play in toxicology. Understanding the specific CYP isoforms involved and the chemical nature of the reactive metabolites is essential for extrapolating animal toxicity data to humans and for the broader field of drug safety assessment. The experimental protocols and data presented in this guide provide a framework for the continued investigation of CYP-mediated bioactivation of xenobiotics.

References

- 1. 4-Ipomeanol - Wikipedia [en.wikipedia.org]

- 2. vetlexicon.com [vetlexicon.com]

- 3. Amelioration of the Pulmonary Toxic Effects of 4-ipomeanol in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 4. Phase II study of 4-ipomeanol, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro studies on the metabolic activation of the pulmonary toxin, 4-ipomeanol, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivation of 4-Ipomeanol by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species Differences in Microsomal Oxidation and Glucuronidation of 4-Ipomeanol: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of furans in vitro: ipomeanine and 4-ipomeanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bioactivation of 4-ipomeanol by CYP4B1: adduct characterization and evidence for an enedial intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism-based inactivation of cytochrome P450 3A4 by 4-ipomeanol - PubMed [pubmed.ncbi.nlm.nih.gov]